molecular formula C55H84N16O16S4 B049411 alpha-Conotoxin SI CAS No. 115797-06-3

alpha-Conotoxin SI

Cat. No.: B049411
CAS No.: 115797-06-3
M. Wt: 1357.7 g/mol
InChI Key: HZTKBXVGWKXCPU-DTTUQCIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Conotoxin SI is a peptide neurotoxin isolated from the venom of the marine cone snail, Conus striatus. This compound is part of a larger family of conotoxins, which are known for their potent and selective interactions with various ion channels and receptors. Conotoxin SI specifically targets nicotinic acetylcholine receptors, making it a valuable tool in neurobiological research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Conotoxin SI involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the assembly of the linear peptide chain on a solid support, followed by the selective formation of disulfide bonds. The disulfide bonds are crucial for the peptide’s stability and biological activity. Various oxidative folding conditions are employed to ensure the correct formation of these bonds .

Industrial Production Methods: Industrial production of Conotoxin SI is still in its nascent stages, primarily due to the complexity of its synthesis and the need for precise control over disulfide bond formation. Advances in peptide synthesis technologies and optimization of folding conditions are expected to facilitate larger-scale production in the future .

Chemical Reactions Analysis

Types of Reactions: Conotoxin SI undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of these reactions is the correctly folded Conotoxin SI with its native disulfide bond pattern. Misfolded isomers and partially oxidized intermediates are common by-products .

Scientific Research Applications

Conotoxin SI has a wide range of applications in scientific research, including:

    Neurobiology: Used as a tool to study nicotinic acetylcholine receptors and their role in synaptic transmission.

    Pharmacology: Investigated for its potential as a therapeutic agent for conditions such as chronic pain and nicotine addiction.

    Biochemistry: Employed in structure-activity relationship studies to understand the interactions between peptides and ion channels.

    Drug Development: Serves as a lead compound for the development of new drugs targeting ion channels and receptors .

Mechanism of Action

Conotoxin SI exerts its effects by binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding inhibits the normal function of these receptors, leading to a blockade of synaptic transmission. The peptide’s structure, stabilized by disulfide bonds, allows it to interact specifically with the receptor’s binding site, preventing the binding of acetylcholine and subsequent ion channel opening .

Comparison with Similar Compounds

Conotoxin SI is part of the alpha-conotoxin family, which includes several other peptides with similar structures and functions. Some of the related compounds include:

Uniqueness: What sets Conotoxin SI apart is its specific interaction with the muscular nicotinic acetylcholine receptor subtype, making it particularly useful for studying neuromuscular transmission and developing muscle-specific therapeutics .

Properties

IUPAC Name

(2S)-1-[2-[[(2R)-2-[[(2S)-2-[[1-[(2S)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H88N16O16S4/c1-4-27(2)43(58)54(86)69-38(26-91)51(83)68-37(25-90)50(82)64-33(20-41(57)74)55(87)71-18-8-11-40(71)52(84)61-28(3)45(77)67-36(24-89)46(78)60-21-42(75)70-17-7-10-39(70)53(85)62-31(9-5-6-16-56)47(79)63-32(19-29-12-14-30(73)15-13-29)48(80)65-34(22-72)49(81)66-35(23-88)44(59)76/h12-15,27-28,31-40,43,72-73,88-91H,4-11,16-26,56,58H2,1-3H3,(H2,57,74)(H2,59,76)(H,60,78)(H,61,84)(H,62,85)(H,63,79)(H,64,82)(H,65,80)(H,66,81)(H,67,77)(H,68,83)(H,69,86)/t27-,28-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40?,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTKBXVGWKXCPU-DTTUQCIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CS)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCCC1C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H88N16O16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1357.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115797-06-3
Record name Conotoxin SI
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115797063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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alpha-Conotoxin SI
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alpha-Conotoxin SI

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